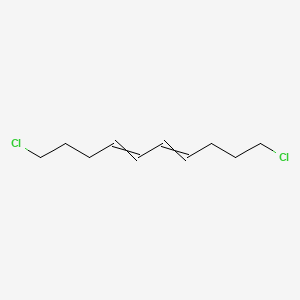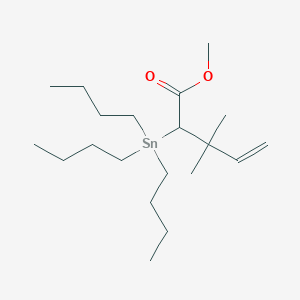
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate is an organotin compound that features a stannyl group attached to a pent-4-enoate ester. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is of interest due to its potential utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate typically involves the stannylation of a suitable precursor. One common method is the reaction of 3,3-dimethylpent-4-enoic acid with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the stannylated product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity of organotin compounds and the potential hazards associated with radical initiators.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the stannyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of stannic oxide and the corresponding oxidized organic product.
Reduction: Formation of the hydrocarbon derivative.
Substitution: Formation of various substituted pent-4-enoate derivatives.
科学研究应用
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: Organotin compounds are used in the development of new materials with unique properties, such as semiconductors and coatings.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in medicine.
作用机制
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the ester functionality.
Trimethyltin chloride: Contains a tin atom bonded to three methyl groups instead of butyl groups.
Triphenyltin hydride: Features phenyl groups instead of butyl groups and is used in similar radical reactions.
Uniqueness:
- The presence of the ester functionality in this compound provides additional reactivity and versatility in organic synthesis compared to other organotin compounds.
- The compound’s ability to participate in both radical and nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex molecules.
相似化合物的比较
- Tributyltin chloride
- Trimethyltin chloride
- Triphenyltin hydride
属性
CAS 编号 |
60340-99-0 |
|---|---|
分子式 |
C20H40O2Sn |
分子量 |
431.2 g/mol |
IUPAC 名称 |
methyl 3,3-dimethyl-2-tributylstannylpent-4-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-5-8(2,3)6-7(9)10-4;3*1-3-4-2;/h5-6H,1H2,2-4H3;3*1,3-4H2,2H3; |
InChI 键 |
AUYYOAHLYYCTKR-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(=O)OC)C(C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


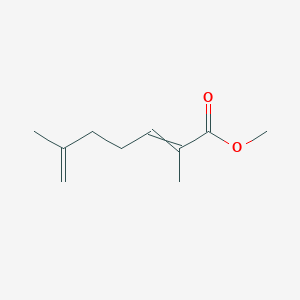
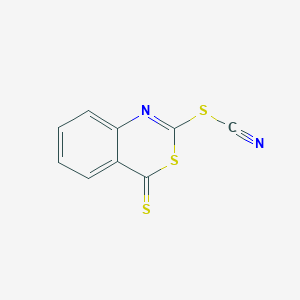
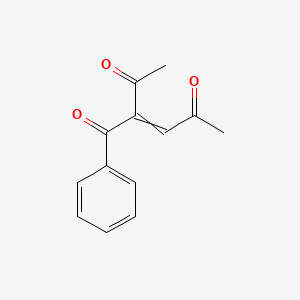
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
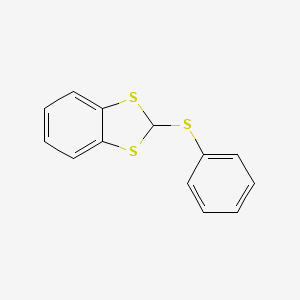
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
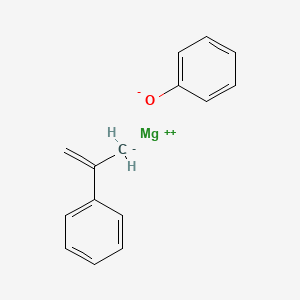
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
